molecular formula C19H28N4O6 B597195 2-((4-Aminophenyl)methyl)nota CAS No. 142131-37-1

2-((4-Aminophenyl)methyl)nota

Cat. No.: B597195
CAS No.: 142131-37-1
M. Wt: 408.455
InChI Key: ASIIOGDNZILDQE-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Aminophenyl)methyl)nota typically involves the modification of macrocyclic ligands. One common method includes the reaction of 1,4,7-triazonine-1,4,7-triacetic acid with 4-aminobenzyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-((4-Aminophenyl)methyl)nota undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-((4-Aminophenyl)methyl)nota is widely used in scientific research due to its stability and chelating properties. Its applications include:

    Chemistry: Used as a chelating agent in coordination chemistry.

    Biology: Employed in the study of metal ion interactions with biological molecules.

    Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the development of catalysts and materials science.

Mechanism of Action

The mechanism of action of 2-((4-Aminophenyl)methyl)nota involves its ability to form stable complexes with metal ions. The compound’s tridentate binding mode allows it to effectively chelate metal ions, forming six-coordinate complexes. This chelation process is crucial in various applications, including enhancing the stability and solubility of metal ions in biological and industrial systems .

Comparison with Similar Compounds

  • 2-((4-Methoxyphenyl)methyl)nota
  • 2-((4-Chlorophenyl)methyl)nota
  • 2-((4-Nitrophenyl)methyl)nota

Comparison: 2-((4-Aminophenyl)methyl)nota is unique due to its amino group, which provides additional sites for chemical modification and enhances its chelating ability. Compared to its methoxy, chloro, and nitro analogs, the amino derivative exhibits higher stability and versatility in forming complexes with various metal ions .

Properties

IUPAC Name

2-[(5S)-5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIIOGDNZILDQE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142131-37-1
Record name 2-((4-Aminophenyl)methyl)nota
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142131371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-AMINOPHENYL)METHYL)NOTA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A652F51BH0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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